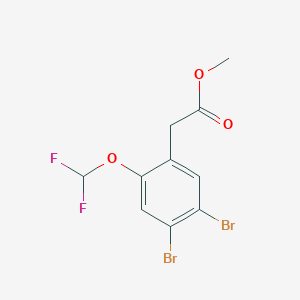

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate

Description

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is a halogenated aromatic ester characterized by two bromine atoms at the 4- and 5-positions of the phenyl ring, a difluoromethoxy group at the 2-position, and a methyl ester moiety.

Properties

IUPAC Name |

methyl 2-[4,5-dibromo-2-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O3/c1-16-9(15)3-5-2-6(11)7(12)4-8(5)17-10(13)14/h2,4,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILRMHYKEQKQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1OC(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Phenylacetate precursor: The synthesis generally starts with a suitably substituted phenylacetic acid or phenylacetate derivative.

- 4,5-Dibromo substitution: Achieved via selective bromination of the aromatic ring.

- Difluoromethoxy group introduction: Usually installed by nucleophilic substitution or etherification reactions.

- Esterification: Conversion of the acid intermediate to the methyl ester final product.

Synthetic Routes and Reaction Conditions

Detailed Synthetic Approach

Step 1: Bromination

- The phenylacetate precursor is treated with brominating agents such as bromine or NBS.

- Reaction is typically performed in an inert solvent (e.g., dichloromethane) at controlled temperatures (50–80 °C) to selectively introduce bromine atoms at the 4 and 5 positions.

- Catalysts or UV light may be employed to facilitate radical bromination.

- The reaction is monitored to avoid polybromination or degradation of sensitive groups.

Step 2: Difluoromethoxy Group Incorporation

- The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ethers or reagents like difluoromethanol derivatives.

- Conditions are optimized to maintain the integrity of the brominated aromatic system.

- This step may precede or follow esterification depending on the stability of intermediates.

Step 3: Esterification

- The acid intermediate (4,5-dibromo-2-(difluoromethoxy)phenylacetic acid) is esterified with methanol.

- Acid catalysts such as sulfuric acid or hydrochloric acid are used to promote ester bond formation.

- Refluxing the mixture for 12–24 hours in methanol or polar aprotic solvents like DMSO ensures complete conversion.

- The product is purified by recrystallization or fractional distillation under reduced pressure.

- Yield optimization: Prolonged reflux enhances substitution efficiency but must be balanced against potential thermal degradation of difluoromethoxy groups.

- Solvent effects: Polar aprotic solvents (DMSO, THF) influence reaction kinetics and selectivity.

- Purification: Recrystallization using water-ethanol mixtures (1:3 v/v) effectively removes polar impurities and halogenated byproducts.

- Distillation: Fractional distillation under reduced pressure (e.g., 3 mmHg) further purifies the ester product by separating unreacted bromine or side products.

| Analytical Technique | Purpose | Key Observations for Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate |

|---|---|---|

| ¹H/¹³C Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and chemical environment | Aromatic protons show shifts due to bromine deshielding; difluoromethoxy protons appear at δ 5.8–6.2 ppm. |

| Infrared Spectroscopy (IR) | Verify functional groups | Ester carbonyl stretch at ~1740 cm⁻¹; C-F stretches of difluoromethoxy at 1100–1200 cm⁻¹. |

| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation | Molecular ion peak (M⁺) consistent with brominated difluoromethoxy ester; fragmentation shows loss of methyl or bromine substituents. |

| Method Aspect | Description |

|---|---|

| Starting Material | Phenylacetic acid or ester derivatives |

| Bromination Agent | Bromine or N-bromosuccinimide (NBS) |

| Difluoromethoxy Introduction | Reaction with difluoromethyl ethers or difluoromethanol derivatives |

| Esterification Conditions | Methanol, acid catalyst (H₂SO₄ or HCl), reflux, 12–24 hours |

| Purification Techniques | Recrystallization (water-ethanol), fractional distillation under reduced pressure |

| Key Variables | Temperature control (50–100 °C), solvent choice (DMSO, THF), reaction time |

| Typical Yield | Approximately 60–70% depending on optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate serves as a versatile building block in organic synthesis. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in the construction of complex molecules.

2. Medicinal Chemistry:

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its unique structure suggests possible interactions with biological targets, making it a candidate for designing molecules with specific biological activities.

3. Industrial Applications:

In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its properties enable its use in creating formulations that require specific chemical characteristics.

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate exhibits notable biological activities that have been the subject of various studies.

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of dibromo derivatives on several cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that compounds with similar structures exhibited IC50 values below 10 μM, suggesting significant cytotoxicity against these cells. -

Anti-inflammatory Effects:

In vitro assays demonstrated that dibromo phenylacetates significantly reduced TNF-alpha levels in macrophage cultures treated with lipopolysaccharides (LPS). This finding supports their potential as anti-inflammatory agents. -

Enzyme Inhibition:

Preliminary data from enzyme inhibition assays indicate that this compound can effectively inhibit phospholipase A2 activity at micromolar concentrations, highlighting its potential role in anti-inflammatory therapies.

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | <10 μM | Cytotoxicity via apoptosis |

| HepG2 | <10 μM | Cell cycle arrest | |

| A549 | <10 μM | Induction of apoptosis | |

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha secretion |

| Enzyme Inhibition | Phospholipase A2 | Micromolar | Competitive inhibition |

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent effects:

Key Observations :

- Fluorine atoms (e.g., in 2,4-difluorophenylacetic acid) improve metabolic stability and electronegativity .

- Ester vs. Acid : Methyl/ethyl esters (e.g., Methyl phenylacetate) are less polar than carboxylic acids (e.g., 2,4-difluorophenylacetic acid), affecting bioavailability and synthetic applications .

- Difluoromethoxy Group : This group in the target compound and the benzimidazole derivative may confer resistance to oxidative degradation compared to methoxy groups.

Physicochemical Properties

However, inferences can be made:

Notes:

- Bromine’s electron-withdrawing effect may reduce ester hydrolysis rates compared to non-halogenated analogs .

- Difluoromethoxy groups likely enhance thermal stability, as seen in fluorinated pharmaceuticals .

Biological Activity

Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of bromine and difluoromethoxy groups, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is C10H8Br2F2O3. The presence of halogen atoms (bromine and fluorine) is notable as these elements often enhance the lipophilicity and biological activity of organic compounds.

The biological activity of Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atoms can increase binding affinity to target sites, while the difluoromethoxy group may influence the compound's solubility and permeability across cell membranes.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that dibromo-substituted phenylacetates can inhibit cell proliferation in various cancer cell lines. The specific effects of Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate on cancer cells are still under investigation, but preliminary data suggest potential efficacy against breast and lung cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also being explored. Compounds with similar halogenated structures have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate may possess similar properties.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural characteristics allow it to potentially inhibit phospholipase A2, an enzyme linked to inflammatory responses. This inhibition could lead to reduced inflammatory mediators and provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

- Anticancer Screening : A study evaluated the cytotoxic effects of various dibromo derivatives on HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. Compounds with similar structures showed IC50 values below 10 μM, indicating significant cytotoxicity.

- Anti-inflammatory Assays : In vitro assays demonstrated that dibromo phenylacetates could significantly reduce TNF-alpha levels in macrophage cultures treated with lipopolysaccharides (LPS), suggesting a potential mechanism for their anti-inflammatory effects.

- Enzyme Interaction Studies : Preliminary data from enzyme inhibition assays indicate that Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate can effectively inhibit phospholipase A2 activity at micromolar concentrations, supporting its role as a potential anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | <10 μM | Cytotoxicity via apoptosis |

| HepG2 | <10 μM | Cell cycle arrest | |

| A549 | <10 μM | Induction of apoptosis | |

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha secretion |

| Enzyme Inhibition | Phospholipase A2 | Micromolar | Competitive inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate, and how do solvent and catalyst choices influence yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For halogenated phenylacetates, polar aprotic solvents (e.g., DMSO) and reflux conditions (18–24 hours) are often critical for facilitating substitution reactions . Catalysts like palladium or copper complexes may enhance bromination efficiency, though their compatibility with difluoromethoxy groups needs empirical testing. Post-synthesis, distillation under reduced pressure and crystallization (using water-ethanol mixtures) improve purity and yield . Comparative studies on halogenated analogs suggest yields of 50–70% under optimized conditions, but bromine’s steric bulk may necessitate longer reaction times .

Q. How can researchers confirm the structural integrity and purity of Methyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions, particularly distinguishing bromine (δ 6.5–7.5 ppm for aromatic protons) and difluoromethoxy (δ 4.5–5.5 ppm for -OCF₂H) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight within ±1 ppm error . Purity assessment via HPLC (C18 column, acetonitrile-water gradient) should achieve ≥95% purity, with residual solvents quantified via gas chromatography .

Advanced Research Questions

Q. What role do bromine and difluoromethoxy substituents play in modulating the compound’s reactivity and biological interactions?

- Methodological Answer : Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution but may reduce solubility in aqueous media. The difluoromethoxy group (-OCF₂H) increases metabolic stability compared to methoxy groups, as seen in fluorinated analogs . To study biological interactions, employ fluorescence quenching assays or molecular docking simulations targeting enzymes like cytochrome P450. Comparative studies with chloro or iodo analogs (e.g., Methyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate ) can isolate substituent effects .

Q. What methodologies are recommended for assessing the environmental persistence and biodegradation of this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests using activated sludge inoculum, monitoring CO₂ evolution over 28 days . For bioaccumulation potential, determine the octanol-water partition coefficient (logP) via shake-flask methods; bromine’s hydrophobicity may elevate logP >3, suggesting moderate bioaccumulation risk . Advanced mass spectrometry (e.g., LC-QTOF-MS) identifies degradation products in simulated sunlight or microbial exposure experiments .

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions or drug-target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as bromine displacement or difluoromethoxy hydrolysis. For drug-target studies, molecular dynamics simulations (AMBER or GROMACS) analyze binding affinities to receptors like G-protein-coupled receptors (GPCRs), leveraging structural analogs (e.g., Ethyl 3,5-dibromo-2,4-difluorophenylacetate ). QSAR models trained on halogenated phenylacetates predict toxicity endpoints (e.g., LD50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.